![molecular formula C21H22N2O B12941986 1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]- CAS No. 242487-86-1](/img/structure/B12941986.png)
1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol is an organic compound with the molecular formula C21H24N2O It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a penta-1,4-diyn-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 1,4-dibromo-2-butyne.
Reaction Conditions: The key reaction involves the coupling of 4-(dimethylamino)benzaldehyde with 1,4-dibromo-2-butyne under basic conditions, often using a palladium catalyst to facilitate the coupling reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding dihydro derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol involves its interaction with molecular targets and pathways within cells. The compound’s dimethylamino groups can interact with biological macromolecules, leading to various biochemical effects. These interactions can modulate cellular processes, such as enzyme activity and signal transduction pathways, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-dien-3-one: This compound has a similar structure but with a dienone backbone instead of a diyn-3-ol.
Bis(4-(dimethylamino)phenyl)methane: This compound lacks the penta-1,4-diyn-3-ol backbone but shares the dimethylamino phenyl groups.
Methanone, bis(4-(dimethylamino)phenyl)-: Similar in structure but with a methanone group instead of the diyn-3-ol backbone.
Uniqueness
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol is unique due to its diyn-3-ol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
242487-86-1 |
|---|---|
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-diyn-3-ol |
InChI |
InChI=1S/C21H22N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-8,11-14,21,24H,1-4H3 |
Clé InChI |
VBDMIBVSWWSKNA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C#CC(C#CC2=CC=C(C=C2)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


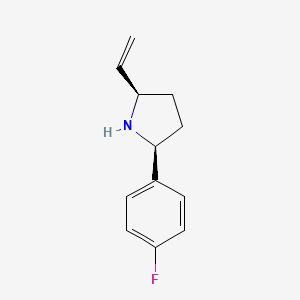
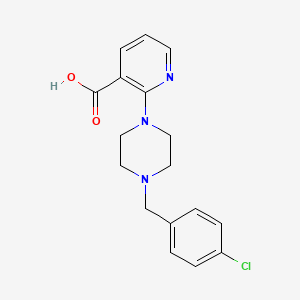
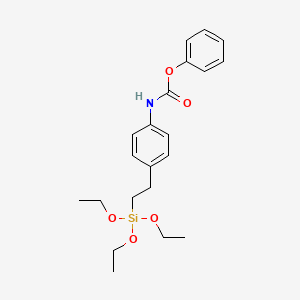
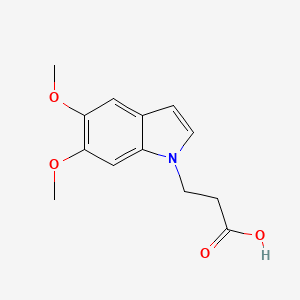
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)

![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)

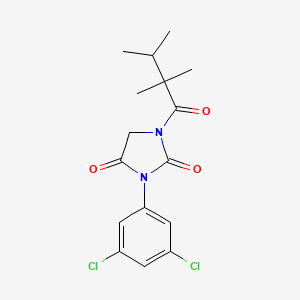
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
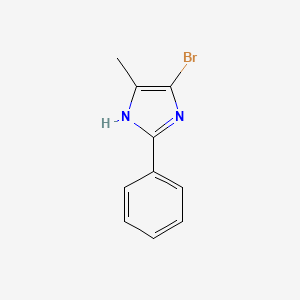
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)
